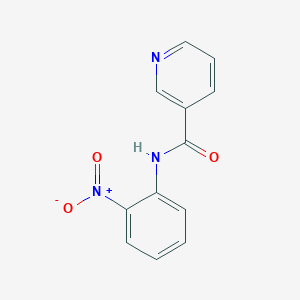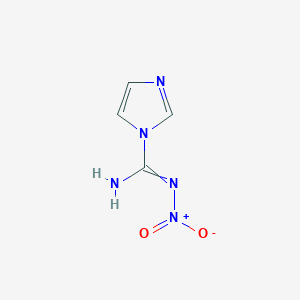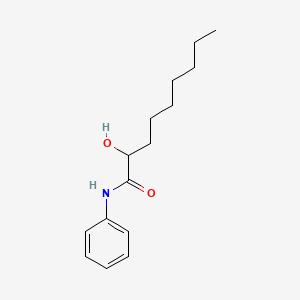![molecular formula C17H32O4 B12552378 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol CAS No. 180306-25-6](/img/structure/B12552378.png)
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexanol core linked to a hexyl chain and an oxan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the oxan-2-yl group, which is then linked to a hexyl chain. This intermediate is subsequently reacted with cyclohexanol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxan-2-yl group and the cyclohexanol core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)benzoic acid
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)phenyl ester
- 4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexanone
Uniqueness
4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexanol core with an oxan-2-yl group and a hexyl chain makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
180306-25-6 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-[6-(oxan-2-yloxy)hexoxy]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O4/c18-15-8-10-16(11-9-15)19-12-4-1-2-5-13-20-17-7-3-6-14-21-17/h15-18H,1-14H2 |
Clé InChI |
GXRMDDNBQCRZMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCOC2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)

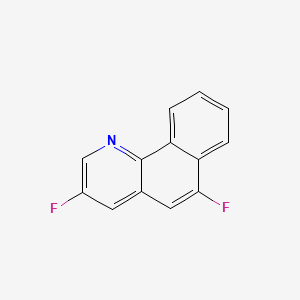
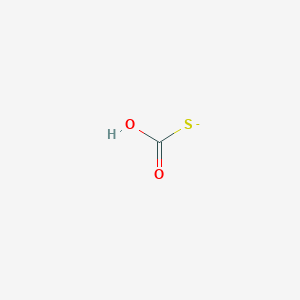
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
